molecular formula C11H17N3 B3307782 [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine CAS No. 933749-41-8

[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine

Cat. No. B3307782
CAS RN: 933749-41-8
M. Wt: 191.27 g/mol
InChI Key: OGCLVZXMPJFMIQ-UHFFFAOYSA-N
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Description

“[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” is a chemical compound with the molecular weight of 191.28 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which are related to the compound , has been reported in the literature . These amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction was promoted by I2 and TBHP, and the conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for “[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” is 1S/C11H17N3/c12-7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9,12H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” are not mentioned in the available data, the synthesis process of related compounds provides some insight . For instance, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

“[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 191.28 .

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCLVZXMPJFMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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